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Compound of Interest

Ethyl 5-hydroxypiperidine-3-
Compound Name:
carboxylate hydrochloride

Cat. No.: B580536

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of predicted spectroscopic data for Ethyl 5-
hydroxypiperidine-3-carboxylate hydrochloride. Due to the limited availability of published
experimental data for this specific salt, the information presented herein is based on the
analysis of its free base and structurally related compounds, combined with established
principles of spectroscopic interpretation for amine hydrochlorides.

Chemical Structure

Compound Name: Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride Molecular
Formula: CsH16CINO3s Molecular Weight: 209.67 g/mol Structure:
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 5-
hydroxypiperidine-3-carboxylate hydrochloride. These predictions are derived from data for
similar piperidine derivatives and general spectroscopic principles.

Predicted *H NMR Data

Solvent: D20
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Chemical Shift
(ppm)

Multiplicity

Number of .
Assighment
Protons

Notes

~4.20

2H -O-CH2-CHs

Quartet due to
coupling with the

methyl protons.

~4.00

1H CH-OH

Multiplet,
complex splitting
due to adjacent
protons. Shift is
influenced by the
hydroxyl group.

~3.50 - 3.20

Piperidine ring
2H protons adjacent
to N (H2, H6)

Downfield shift
expected due to
the electron-
withdrawing
effect of the
protonated
nitrogen.
Complex
multiplets due to
axial and
equatorial

protons.

~3.00

1H CH-COOEt

Multiplet,
deshielded by
the adjacent

ester group.

~2.20-1.80

Piperidine ring
protons (H3, H4)

4H

Complex
multiplets
representing the
remaining
methylene
protons of the

piperidine ring.
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Triplet due to

coupling with the

~1.25 t 3H -O-CH2-CHs
methylene
protons.
Predicted **C NMR Data
Solvent: D20
Chemical Shift (ppm) Assignment Notes
~175 C=0 Carbonyl carbon of the ester.
Carbon bearing the hydroxyl
~68 CH-OH
group.
Methylene carbon of the ethyl
~62 -O-CH2-CHs
ester.
Carbons adjacent to the
~50 Piperidine C2, C6 protonated nitrogen, shifted
downfield.
Methine carbon adjacent to the
~45 CH-COOEt
ester.
o Methylene carbon of the
~30 Piperidine C4 T
piperidine ring.
Methyl carbon of the ethyl
~14 -O-CH2-CHs

ester.

Predicted Infrared (IR) Spectroscopy Data
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Functional Group

Frequency Range (cm™) . Notes
Assignment
Broad peak indicative of
3400 - 3200 (broad) O-H stretch hydrogen bonding from the

hydroxy! group.

3000 - 2800 (broad)

N-H~* stretch

Broad and strong absorption
characteristic of a secondary
amine salt. This band often
shows fine structure and can
overlap with C-H stretching
vibrations.[1][2][3]

Aliphatic C-H stretching

2980 - 2850 C-H stretch vibrations from the piperidine
ring and ethyl group.
Strong absorption typical for
~1735 C=0 stretch (ester)
the carbonyl group of an ester.
Characteristic bending
1620 - 1560 N-H* bend vibration for a secondary
amine salt.[3]
Stretching vibration of the C-O
~1200 C-0 stretch (ester) )
bond in the ester group.
Stretching vibration of the C-O
~1100 C-O stretch (alcohol)

bond of the secondary alcohol.

Predicted Mass Spectrometry Data
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m/z Value (Predicted) Assignment Notes

The molecular ion of the free
base (Ethyl 5-
hydroxypiperidine-3-

174.1130 [M+H]* (of free base) carboxylate, CsHisNO3) is
expected to be observed. The
hydrochloride salt itself will not
be detected.

156.0023 (M+H - Ha0]* Loss of a water molecule from
. +H - H2
the molecular ion.

' 215

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic
analysis of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride.

Synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate
hydrochloride

A plausible synthetic route involves the reduction of a pyridine precursor followed by
esterification and salt formation.

Step 1: Reduction of Ethyl 5-hydroxynicotinate A solution of ethyl 5-hydroxynicotinate in a
suitable solvent (e.g., ethanol or acetic acid) is subjected to catalytic hydrogenation. A platinum
or rhodium-based catalyst (e.g., PtOz or Rh/C) is added, and the mixture is hydrogenated
under pressure (e.g., 50-100 psi) at room temperature until the reaction is complete (monitored
by TLC or GC-MS). The catalyst is then removed by filtration, and the solvent is evaporated
under reduced pressure to yield crude Ethyl 5-hydroxypiperidine-3-carboxylate.

Step 2: Formation of the Hydrochloride Salt The crude free base is dissolved in a minimal
amount of a suitable solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric
acid in the same or a miscible solvent (e.g., 2M HCI in diethyl ether) is added dropwise with
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stirring until precipitation is complete. The resulting solid is collected by filtration, washed with

cold solvent, and dried under vacuum to afford Ethyl 5-hydroxypiperidine-3-carboxylate

hydrochloride as a solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectra are recorded
on a 400 MHz or higher field spectrometer. The sample is dissolved in a suitable deuterated
solvent, typically Deuterium Oxide (D20) or Methanol-d4 (CDsOD), due to the ionic nature of
the hydrochloride salt. Chemical shifts are reported in parts per million (ppm) relative to a
standard internal reference.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared
(FTIR) spectrometer. The solid sample is typically prepared as a KBr (potassium bromide)
pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is
recorded over the range of 4000-400 cm~1.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an
Electrospray lonization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass
analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a
small amount of formic acid) and introduced into the mass spectrometer. The analysis is
typically performed in positive ion mode to observe the protonated molecular ion of the free
base.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride.
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Caption: Synthesis and Characterization Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b580536?utm_src=pdf-body-img
https://www.benchchem.com/product/b580536?utm_src=pdf-custom-synthesis
https://cdnsciencepub.com/doi/pdf/10.1139/v56-231
https://www.researchgate.net/publication/237848484_Hydrogen_bonding_in_the_amine_hydrohalides_II_The_infrared_spectrum_from_4000_to_2200_cm-1
https://www.researchgate.net/publication/237847755_The_infrared_spectra_of_secondary_amines_and_their_salts
https://www.benchchem.com/product/b580536#spectroscopic-data-for-ethyl-5-hydroxypiperidine-3-carboxylate-hydrochloride
https://www.benchchem.com/product/b580536#spectroscopic-data-for-ethyl-5-hydroxypiperidine-3-carboxylate-hydrochloride
https://www.benchchem.com/product/b580536#spectroscopic-data-for-ethyl-5-hydroxypiperidine-3-carboxylate-hydrochloride
https://www.benchchem.com/product/b580536#spectroscopic-data-for-ethyl-5-hydroxypiperidine-3-carboxylate-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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